2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-21(10-14-5-6-18-19(9-14)27-13-26-18)24-8-7-15(12-24)28-20-11-22-16-3-1-2-4-17(16)23-20/h1-6,9,11,15H,7-8,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWGQRUQKJLHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one , also referred to as F842-0416, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on extensive research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzodioxole moiety and a quinoxaline group, which are known for their diverse biological effects.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells. Studies suggest that it may activate pathways associated with programmed cell death, particularly in malignant cells.
- Enzyme Inhibition : The quinoxaline moiety is associated with the inhibition of various kinases and proteases, which play critical roles in cellular signaling and cancer progression.
- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, potentially protecting cells from oxidative stress.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound:
- Cell Line Studies : In vitro assays demonstrated that F842-0416 exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity:
- Bacterial Inhibition : Preliminary studies indicated that F842-0416 possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of F842-0416 in a xenograft model of breast cancer. The compound was administered at doses of 10 mg/kg body weight daily for three weeks. Results showed a significant reduction in tumor volume compared to control groups, with histological analysis revealing increased apoptosis within tumor tissues .
Case Study 2: Antimicrobial Activity
In a study focusing on the antimicrobial effects of various benzodioxole derivatives, F842-0416 was highlighted for its ability to inhibit biofilm formation in E. coli. This property is particularly relevant for developing treatments against persistent bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| F842-0416 | Benzodioxole + Quinoxaline | Anticancer, Antimicrobial | 15 |
| Compound A | Benzodioxole + Sulfonamide | Anticancer | 20 |
| Compound B | Quinoxaline Derivative | Antimicrobial | 30 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research indicates that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one exhibit promising anticancer activity. For instance, quinoxaline derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell survival and apoptosis .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as cyclooxygenase (COX) and sirtuins, which are implicated in cancer progression. The inhibition of these enzymes leads to reduced inflammation and altered cellular signaling pathways that promote cancer cell death .
Antimicrobial Activity
Broad-Spectrum Antibacterial and Antifungal Effects:
Compounds derived from the quinoxaline framework have demonstrated broad-spectrum antimicrobial activity. Studies have shown that some derivatives exhibit significant inhibitory effects against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents .
Case Study:
A study conducted on a series of quinoxaline derivatives found that certain compounds displayed potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This highlights the potential of these compounds in addressing antibiotic resistance .
Neurological Applications
Acetylcholinesterase Inhibition:
The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibitors of this enzyme can help increase acetylcholine levels in the brain, improving cognitive function .
Research Findings:
Recent studies have identified novel derivatives that selectively inhibit acetylcholinesterase with high potency. These findings suggest that such compounds could be developed into therapeutic agents for cognitive disorders .
Materials Science
Development of Novel Materials:
The unique structural properties of this compound make it a candidate for the synthesis of novel materials with specific electronic or optical properties. Research is ongoing to explore its use in organic electronics and photonic devices .
Data Table: Summary of Applications
Comparison with Similar Compounds
Core Structural Features
The benzodioxolyl group is a common feature in psychoactive substances (e.g., cathinones) and enzyme inhibitors. However, the substitution pattern distinguishes this compound:
Key Observations :
- Substituent Impact: The target compound’s quinoxaline-pyrrolidine substituent introduces aromatic and heterocyclic complexity absent in simpler cathinones (e.g., Eutylone, Ethylone). This likely enhances binding specificity to protein targets .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight: At 391.4 g/mol, the target compound exceeds typical cathinones (e.g., Ethylone: 221.3 g/mol), suggesting lower blood-brain barrier permeability .
- LogP: Predicted higher lipophilicity due to the quinoxaline moiety may enhance membrane affinity but complicate aqueous solubility .
Research Findings and Hypotheses
- Structural Dynamics: The pyrrolidine ring’s puckering coordinates, analyzed via Cremer-Pople parameters, influence conformational stability . Computational models suggest a chair-like puckering, optimizing steric interactions with the quinoxaline group .
- Enzyme Interactions: Quinoxaline derivatives are known to inhibit kinases (e.g., VEGF-R2). The target compound may exhibit similar activity, though empirical data are lacking .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction progress be monitored?
The synthesis typically involves multi-step reactions, including the formation of the pyrrolidine ring and introduction of heterocyclic groups. Common steps include:
Q. How is the compound’s purity and structure confirmed experimentally?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C–C bonds averaging 1.48 Å) .
Q. What are the compound’s solubility and stability profiles under laboratory conditions?
Key physical properties (based on analogous compounds):
| Property | Value/Description |
|---|---|
| Solubility | Soluble in DMSO, DMF, THF |
| Stability | Light-sensitive; store at –20°C |
| Melting Point | Not reported (requires DSC*) |
| *Differential Scanning Calorimetry (DSC) is recommended for empirical determination . |
Q. Which functional groups dominate reactivity, and how do they influence synthetic modifications?
The benzodioxole and quinoxaline moieties are electron-deficient, enabling:
- Nucleophilic substitution at the pyrrolidine oxygen .
- Electrophilic aromatic substitution on the benzodioxole ring . Reaction optimization requires pH control (e.g., buffered conditions at pH 7–9) and catalysts like Pd/C for hydrogenation .
Q. What spectroscopic techniques are critical for characterizing byproducts?
- IR Spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹) and C–O–C vibrations (1080–1250 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:
- Comparing X-ray data (rigid bond lengths) with variable-temperature NMR to assess conformational flexibility .
- Computational modeling (DFT) to predict stable conformers .
Q. What strategies optimize yields in multi-step syntheses?
- Continuous Flow Reactors : Improve efficiency for exothermic steps (e.g., cyclization reactions) .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 20 hours to 2 hours for amine coupling) .
- Inert Atmosphere : Prevents oxidation of sensitive intermediates (e.g., using N₂ or Ar) .
Q. How is structure-activity relationship (SAR) analysis conducted for this compound?
- Bioisosteric Replacement : Swap quinoxaline with pyridazine to assess target affinity .
- Pharmacophore Mapping : Identify critical hydrogen-bonding sites (e.g., pyrrolidone carbonyl) using molecular docking .
Q. What in vitro assays evaluate the compound’s biological activity?
- Kinase Inhibition Assays : Measure IC₅₀ values against tyrosine kinases using fluorescence polarization .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Q. How do researchers address low solubility in biological testing?
- Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the pyrrolidine oxygen for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
